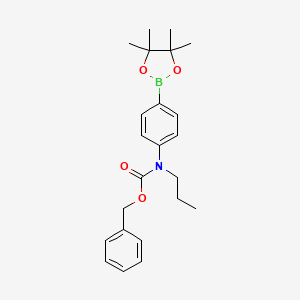

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester-containing carbamate derivative. Its structure features a carbamate group (benzyl propyl) attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is part of a broader class of aryl boronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

benzyl N-propyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BNO4/c1-6-16-25(21(26)27-17-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(2,3)23(4,5)29-24/h7-15H,6,16-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPWANRWANWZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CCC)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of benzyl propyl carbamate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions to facilitate the formation of the boronic ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the carbamate group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenated compounds or nucleophiles under basic conditions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The carbamate group can also interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Alkyl Chain Variations (Propyl vs. Isopropyl vs. Methyl)

Electronic Modifications (Fluorine Substituent)

The fluorine-substituted analog (CAS 2377610-77-8) introduces electron-withdrawing effects, enhancing the electrophilicity of the boronic ester. This modification is advantageous in meta-selective C-H borylation reactions and radiopharmaceutical synthesis .

Boronic Ester Stability

Compounds like tert-butyl(2-methyl-4-(4,4,5,5-tetramethyl...)carbamate (CAS 1798791-43-1) demonstrate improved hydrolytic stability due to steric protection of the boronic ester, making them suitable for prolonged storage or slow-release applications .

Biological Activity

Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound with potential applications in medicinal chemistry and pharmacology. Its unique structure includes a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 361.3 g/mol. The compound features a carbamate functional group attached to a benzyl group and a phenyl ring substituted with a dioxaborolane.

| Property | Value |

|---|---|

| Molecular Formula | C20H32BNO4 |

| Molecular Weight | 361.3 g/mol |

| Purity | ≥95% |

| IUPAC Name | tert-butyl N-[(2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate |

Research indicates that compounds containing dioxaborolane groups can interact with biological systems through various mechanisms:

- Inhibition of Enzymatic Activity : Dioxaborolanes have been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Cellular Uptake : These compounds can facilitate the uptake of therapeutic agents into cells by forming stable complexes with biomolecules.

- Signaling Pathway Modulation : They may influence key signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays reveal:

- Growth Inhibition : The compound effectively inhibits the growth of various cancer cell lines at concentrations as low as 10 µM.

- Motility Inhibition : It has been shown to reduce the motility of cancer cells, potentially decreasing metastasis.

Case Studies

- Study on Murine Liver Cell Lines : A comparative study involving murine liver cell lines showed that this compound selectively inhibits tumorigenic cells while sparing non-tumorigenic counterparts. The mechanism was linked to the modulation of phosphoproteins involved in cell cycle regulation .

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor sizes compared to control groups. The study indicated an increase in apoptosis markers in treated tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.